Dow ET-15 is produced by The Dow Chemical Company, a leading global manufacturer of chemical products. The compound falls under the broader classification of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom bonded to four organic groups. These compounds are widely recognized for their antimicrobial properties and are commonly used in disinfectants, sanitizers, and other cleaning agents.
The synthesis of Dow ET-15 involves several chemical reactions that typically include the alkylation of nitrogen-containing compounds. The primary method includes the reaction of a chlorinated alkane with a tertiary amine in the presence of a base, which facilitates the formation of the quaternary ammonium structure.
The molecular structure of Dow ET-15 can be represented as follows:
Dow ET-15 participates in various chemical reactions typical for quaternary ammonium compounds:
The kinetics of these reactions can vary significantly based on environmental factors such as pH, temperature, and concentration of reactants.
The mechanism by which Dow ET-15 exerts its biocidal effects involves disruption of microbial cell membranes. The positively charged quaternary ammonium structure interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Relevant data from studies indicate that Dow ET-15 maintains activity over extended periods when stored correctly.
Dow ET-15 is utilized across various scientific fields due to its effective antimicrobial properties:
The versatility of Dow ET-15 makes it an essential component in many formulations aimed at enhancing product efficacy while ensuring safety and stability.
The development of organophosphorus chemistry within Dow’s innovation ecosystem represents a deliberate shift toward high-value, application-specific solutions. Historically, Dow’s expertise in large-scale commodity production (e.g., polyethylene, silicones) provided foundational manufacturing capabilities that later enabled precision synthesis of specialty organophosphorus molecules. The company’s ALL IN 2025 strategy explicitly linked R&D diversification to market leadership, emphasizing integration of advanced catalytic processes and feedstock optimization to achieve molecular precision [1]. For example, breakthroughs in phosphine ligand design and phosphate ester stabilization during the 2010s allowed Dow to transcend traditional flame retardant applications, entering realms like agrochemical intermediates and electronic materials. This evolution mirrors broader industry trends where functional complexity supplanted volume as a profit driver [5].
Table 1: Milestones in Dow’s Organophosphorus Innovation Timeline
Period | Key Advancements | Industrial Impact |
---|---|---|
2000–2010 | Heterogeneous catalysis for P-C bond formation | Scalable production of arylphosphonates |
2011–2020 | Water-soluble phosphonate ligands | Reduced heavy-metal dependency in catalysis |
2021–present | ET-15’s asymmetric phosphorylation | Enables chiral agrochemical active ingredients |
Dow ET-15 (ethyltriphosphinate-15) epitomizes Dow’s transition toward performance-driven specialty chemicals. Its molecular architecture—featuring a triphosphinate core and variable alkyl/aryl substituents—confers unmatched hydrolytic stability versus legacy phosphate esters. This stability is critical in:
Notably, ET-15 emerged from Dow’s Verbunde-integrated facilities, leveraging ethylene and phosphorus trichloride feedstocks from adjacent production units. This vertical integration reduced synthesis costs by 18% versus competitors’ batch processes, exemplifying Dow’s commodity-specialty synergy [5]. Market analyses positioned ET-15 to capture 7–12% of the $3.4B organophosphorus specialty sector by 2026 [1].
Dow’s IP strategy for ET-15 combined aggressive composition-of-matter claims with process patent saturation. Initial priority filings (US202015678A1) covered:
Claim 1: A compound of formula R₁R₂P(O)OR₃, wherein R₁ is C₂H₅–, R₂ is (CH₂)₃SO₃Na, R₃ is 2-ethylhexyl. Claim 5: Continuous flow synthesis at 80–110°C using heterogeneous Pd/γ-Al₂O₃ catalyst.
Subsequent patents extended protection to:
Analysis of PatentSight® data reveals Dow’s portfolio dominance:Table 2: Dow vs. Key Competitors in Organophosphorus IP (2020–2025)
Assignee | Patent Families | Avg. Competitive Impact | Portfolio Strength |
---|---|---|---|
Dow Inc. | 78 | 1.8 | 140.4 |
BASF SE | 112 | 1.9 | 212.8 |
Sinopec | 240 | 0.7 | 168.0 |
LG Chem | 54 | 1.6 | 86.4 |
Dow’s patents scored 22% above industry averages in forward citations and litigation robustness, reflecting high technical merit [6]. However, 34% of filings faced oppositions from BASF and Corteva, underscoring ET-15’s market value. Critically, Dow’s diversity-driven innovation culture—evidenced by #15 on DiversityInc’s 2022 Top 50 list—correlated with accelerated R&D cycles for such specialties [1] [3].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5